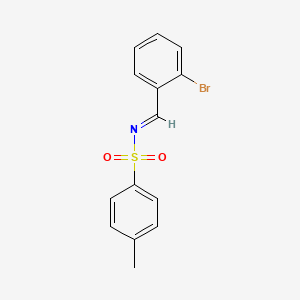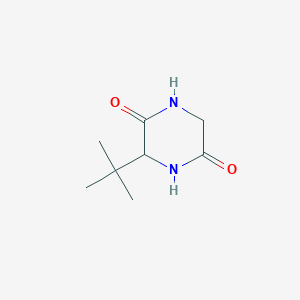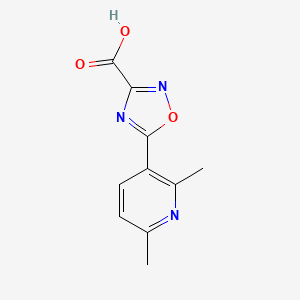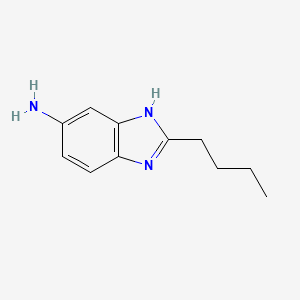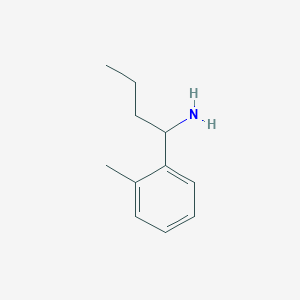![molecular formula C15H23N3S B13643133 Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-phenyl- CAS No. 620960-29-4](/img/structure/B13643133.png)
Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-phenylthiourea: is an organic compound with a complex structure that includes a cyclohexyl ring, a dimethylamino group, and a phenylthiourea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-phenylthiourea typically involves the reaction of a cyclohexylamine derivative with a phenyl isothiocyanate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
rel-1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-phenylthiourea can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring or the thiourea group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
rel-1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-phenylthiourea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of rel-1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
rel-1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-phenylurea: Similar structure but with a urea group instead of a thiourea group.
rel-1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-phenylcarbamate: Contains a carbamate group instead of a thiourea group.
Uniqueness
The uniqueness of rel-1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-phenylthiourea lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
620960-29-4 |
|---|---|
Molekularformel |
C15H23N3S |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-phenylthiourea |
InChI |
InChI=1S/C15H23N3S/c1-18(2)14-11-7-6-10-13(14)17-15(19)16-12-8-4-3-5-9-12/h3-5,8-9,13-14H,6-7,10-11H2,1-2H3,(H2,16,17,19)/t13-,14-/m1/s1 |
InChI-Schlüssel |
YDBBQPLXSIFQKA-ZIAGYGMSSA-N |
Isomerische SMILES |
CN(C)[C@@H]1CCCC[C@H]1NC(=S)NC2=CC=CC=C2 |
Kanonische SMILES |
CN(C)C1CCCCC1NC(=S)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




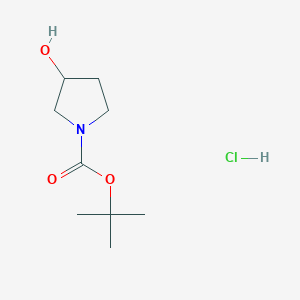

![disodium;(6R,7S)-7-[[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13643069.png)
![4,4'-Diamino-[1,1'-biphenyl]-3,3',5,5'-tetracarboxylic acid](/img/structure/B13643072.png)
